molecular formula C18H22N2O4S B4748415 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide

5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide

Cat. No. B4748415
M. Wt: 362.4 g/mol
InChI Key: KHKFASUDGCRCCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide, also known as DASAM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. DASAM is a benzamide derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide binds to the colchicine binding site of tubulin, preventing the formation of microtubules. This results in the disruption of the cell cycle and ultimately leads to cell death. The mechanism of action of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been extensively studied and provides a basis for further investigation into its potential applications.
Biochemical and Physiological Effects:
5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been shown to exhibit various biochemical and physiological effects. Studies have shown that 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide can induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. Additionally, 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide is its ability to inhibit tubulin polymerization, which is essential for cell division. This makes it a promising candidate for further investigation as a potential chemotherapeutic agent. Additionally, the synthesis of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
However, there are also limitations to the use of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide can be toxic to normal cells at high concentrations, which may limit its use in vivo. Additionally, the mechanism of action of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the investigation of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide. One potential area of investigation is its use as a potential chemotherapeutic agent. Further studies are needed to determine the efficacy and toxicity of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide in vivo. Additionally, the mechanism of action of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide needs to be further elucidated to provide a basis for further investigation.
Another potential area of investigation is the use of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide as a potential anti-inflammatory agent. Studies have shown that 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory conditions.
Overall, 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide is a promising compound that has gained significant attention in the scientific community due to its potential applications in medical research. Further investigation is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide has been extensively studied for its potential applications in medical research. One of the most promising areas of investigation is its use as a potential anticancer agent. Studies have shown that 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This makes 5-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-ethyl-2-methoxybenzamide a promising candidate for further investigation as a potential chemotherapeutic agent.

properties

IUPAC Name

5-[(3,4-dimethylphenyl)sulfamoyl]-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4S/c1-5-19-18(21)16-11-15(8-9-17(16)24-4)25(22,23)20-14-7-6-12(2)13(3)10-14/h6-11,20H,5H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKFASUDGCRCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(3,4-dimethylphenyl)sulfamoyl]-N-ethyl-2-methoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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